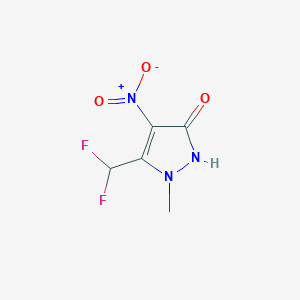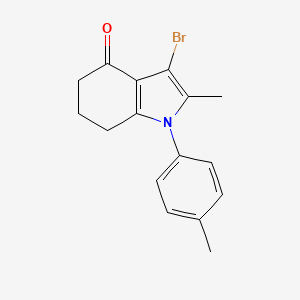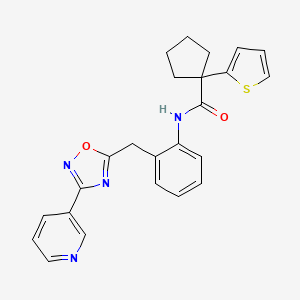
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This article will delve into its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Applications De Recherche Scientifique
Chemistry
This compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures for various applications.
Biology
It exhibits potential as a biological probe due to its ability to interact with specific proteins or enzymes, facilitating the study of biochemical pathways.
Medicine
Early-stage research suggests that it may have therapeutic potential as an anti-inflammatory or anti-cancer agent, although detailed studies are still required to validate these effects.
Industry
In industrial chemistry, the compound's unique structure allows it to act as a ligand in catalytic processes or as a building block for advanced materials.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves several key steps:
Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclization of an appropriate precursor such as a amidoxime with a suitable carboxylic acid derivative under dehydrating conditions.
Pyridine attachment: : The pyridin-3-yl group is often introduced via a nucleophilic substitution reaction, leveraging the reactivity of halo-pyridines with nucleophiles.
Connecting the phenyl and thiophenyl groups: : This step can be accomplished via a Suzuki-Miyaura cross-coupling reaction, utilizing palladium catalysis to join a boronic acid derivative with a halogenated precursor.
Industrial Production Methods
Industrial production methods may involve optimization of the aforementioned laboratory-scale reactions to enhance yield, efficiency, and scalability. Employing continuous flow reactors and high-throughput screening of catalysts can significantly streamline these processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophenyl ring, forming sulfoxides and sulfones.
Reduction: : The nitro group (if present) or the oxadiazole ring may be subjected to reduction under appropriate conditions, altering the electron density and reactivity of the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for sulfur oxidation.
Reduction: : Catalytic hydrogenation or metal hydrides such as sodium borohydride are often used.
Substitution: : Halogenated derivatives and nucleophiles like amines or thiols under mild to moderate conditions.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced oxadiazole derivatives or amines.
Substitution: : Various substituted pyridinyl or phenyl derivatives, depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: : Lacks the pyridin-3-yl and oxadiazole rings, resulting in different reactivity and biological activity.
N-(2-(pyridin-3-ylmethyl)phenyl)-1-cyclopentanecarboxamide:
Uniqueness
The presence of the 1,2,4-oxadiazole ring and the pyridin-3-yl group distinguishes N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide from its analogs, offering unique reactivity patterns and potential for targeted biological interactions.
Propriétés
IUPAC Name |
N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c29-23(24(11-3-4-12-24)20-10-6-14-31-20)26-19-9-2-1-7-17(19)15-21-27-22(28-30-21)18-8-5-13-25-16-18/h1-2,5-10,13-14,16H,3-4,11-12,15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMCZXWKPVCVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
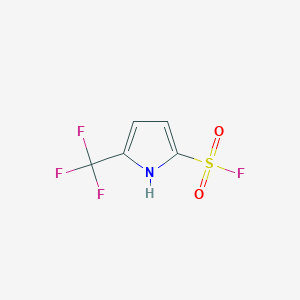
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/new.no-structure.jpg)
![2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2743920.png)
![2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2743922.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2743924.png)
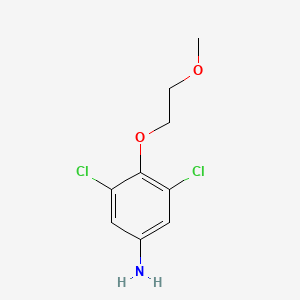
![5-Ethyl-2-{[1-(pyridin-4-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2743928.png)
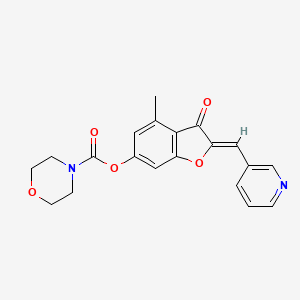
![4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile](/img/structure/B2743932.png)
![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2743933.png)
![7-Fluoro-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2743936.png)
![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-dimethylbenzamide](/img/structure/B2743937.png)
